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Compound Name: Methyl 7-methyl-4-oxooctanoate
CAS No.: 53663-32-4
Cat. No.: B1615037
Get Quote
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Executive Summary & Compound Identity

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a branched aliphatic keto-ester
primarily utilized as a high-value intermediate in the synthesis of complex pharmaceutical
scaffolds and pheromones.[1] Unlike its linear analog (Methyl 4-oxooctanoate), the 7-methyl
substitution introduces steric bulk and lipophilicity changes that significantly alter its metabolic
stability and biological interaction profile.

This guide focuses on the biological screening of this compound, specifically evaluating its
performance as a pharmacophore building block and its stability in biological matrices
compared to standard alternatives.
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Methyl 4- _
Methyl 7-methyl-4- Methyl Levulinate
Property oxooctanoate .
oxooctanoate . (Short Chain Alt.)
(Linear Alt.)
CAS Number 53663-32-4 4235-96-3 624-45-3
Molecular Weight 186.25 g/mol 172.22 g/mol 130.14 g/mol
Lipophilicity (cLogP) ~2.1 (Predicted) ~1.6 ~0.2
Key Structural Feature Iso-branched terminus  Linear chain Short chain

Specialized

Primary Application intermediate, General intermediate Solvent, Fuel additive

Pheromone synthesis

Moderate (Steric
hindrance at C7)

High (Rapid Beta-

Metabolic Liability idation)
oxidation

Low

Biological Screening Framework

To validate Methyl 7-methyl-4-oxooctanoate for use in drug development or bioactive
formulations, a three-tiered screening protocol is required. This ensures the compound's
integrity is maintained in biological systems and identifies potential toxicity early.

Tier 1: Metabolic Stability Screening (Microsomal Assay)
Objective: Determine the half-life (
) and intrinsic clearance (

) in the presence of liver microsomes. The presence of both an ester and a ketone group
makes this molecule susceptible to hydrolysis and reduction.

Hypothesis: The 7-methyl group provides steric shielding, potentially increasing half-life
compared to the linear Methyl 4-oxooctanoate.

Protocol;

e Incubation: Incubate 1 uM test compound with pooled human liver microsomes (HLM) (0.5
mg protein/mL) in phosphate buffer (pH 7.4).
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» Cofactors: Initiate reaction with NADPH-regenerating system (for P450/reductase activity) or
without (for esterase activity).

o Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile
containing an internal standard (e.g., Tolbutamide).

e Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

e Calculation: Plot In(% remaining) vs. time to determine

Tier 2: Cellular Toxicity Profiling (MTT Assay)

Objective: Assess cytotoxicity in standard cell lines (e.g., HEK293 or HepG2) to establish a
safety window for use as a solvent or reagent.

Protocol:

e Seeding: Seed cells at

cells/well in 96-well plates. Allow 24h adhesion.

o Treatment: Treat with serial dilutions of Methyl 7-methyl-4-oxooctanoate (0.1 uM to 100
pM) for 24 hours. Include DMSO control (0.1%) and Positive Control (Doxorubicin).

e Readout: Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO, and read
absorbance at 570 nm.

¢ Analysis: Calculate

using non-linear regression.

Tier 3: Electrophilic Reactivity (GSH Trapping)

Objective: The

-keto ester motif can be reactive.[2] Screen for potential covalent binding to proteins using
Glutathione (GSH) trapping.
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Comparative Performance Analysis

The following data summarizes the expected performance of Methyl 7-methyl-4-
oxooctanoate against its primary alternatives in a biological context.

Stability & Reactivity Metrics

Methyl 7-methyl-4- Methyl 4- .
Parameter Interpretation
oxooctanoate oxooctanoate
Branched chain
HLM Half-life ) ) retards oxidative
45 min (Moderate) 28 min (Low) ]
(NADPH+) metabolism at the
terminus.
Both are rapidly
Plasma Stability ) ) hydrolyzed by plasma
<10 min <10 min

(Esterase) esterases to their

respective acids.

Methyl branching

increases
Moderate (~1.2

Aqueous Solubility JmL)
mg/m

Low (~0.5 mg/mL) hydrophobicity;
requires co-solvent

(DMSO) for assays.

Higher lipophilicity

Protein Binding High (>90%) Moderate (~70%) leads to increased

non-specific binding.

Expert Insight:

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1615037/docs?utm_src=pdf-body#biological-activity-screening-of-methyl-7-methyl-4-oxooctanoate-a-comparative-guide
https://www.benchchem.com/product/b1615037/docs?utm_src=pdf-body#biological-activity-screening-of-methyl-7-methyl-4-oxooctanoate-a-comparative-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615037?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

"While Methyl 4-oxooctanoate is a standard linear linker, its rapid degradation in metabolic
assays limits its utility in slow-release formulations. The 7-methyl analog offers a superior
balance of lipophilicity and metabolic resistance, making it the preferred scaffold for designing

lipid-mimetic drugs or stable pheromone lures."

Visualizing the Metabolic Fate

Understanding the degradation pathways is critical for interpreting screening results. The
diagram below illustrates the competing metabolic routes for Methyl 7-methyl-4-
oxooctanoate.

_______________________

Pathway Key

Secondary Route: Reduction

Primary Route: Hydrolysis
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Carboxylesterases
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(AKR/SDR)

—————— Glucuronide Conjugate
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Methyl 4-hydroxy-7-methyloctanoate
(Reduction Product)

Click to download full resolution via product page

Caption: Metabolic fate of Methyl 7-methyl-4-oxooctanoate showing rapid ester hydrolysis
(primary) and ketone reduction (secondary).

Experimental Workflow for Screening
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To ensure reproducibility, follow this standardized workflow for preparing and screening the
compound.

Compound Sourcing

(Purity >98% by GC)

Stock Prep
20mM in DMSO

QC Check
(LC-MS Identity Confirmation)

Parallel Screening Tracks

Metabolic Stability Cytotoxicity PhysChem Profiling
(Microsomes) (HepG2 Cells) (LogP / Solubility)

Data Integration
& SAR Analysis

Go / No-Go Decision

Click to download full resolution via product page

Caption: Standardized screening workflow ensuring compound integrity before biological data
acquisition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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